molecular formula C8H8Cl2N2O B1448936 5,6-Dichloropyridine-2-carboxylic acid dimethylamide CAS No. 2206821-02-3

5,6-Dichloropyridine-2-carboxylic acid dimethylamide

Cat. No.: B1448936
CAS No.: 2206821-02-3
M. Wt: 219.06 g/mol
InChI Key: BZJYQNPBRLWOFH-UHFFFAOYSA-N
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Description

5,6-Dichloropyridine-2-carboxylic acid dimethylamide is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide typically involves the reaction of 5,6-dichloropyridine-2-carboxylic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloropyridine-2-carboxylic acid dimethylamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and dimethylamine.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide. The reactions are usually conducted at elevated temperatures.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products

    Substitution Reactions: Products depend on the nucleophile used but can include various substituted pyridine derivatives.

    Hydrolysis: The major products are 5,6-dichloropyridine-2-carboxylic acid and dimethylamine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dichloropyridine-2-carboxylic acid dimethylamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific context of its use, such as the type of enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloropyridine-2-carboxylic acid: This compound is structurally similar but lacks the dimethylamide group.

    5,6-Dichloronicotinic acid: Another related compound with a carboxylic acid group instead of the dimethylamide group.

    2,3-Dichloro-6-carboxypyridine: Similar in structure but with different substitution patterns on the pyridine ring.

Uniqueness

5,6-Dichloropyridine-2-carboxylic acid dimethylamide is unique due to the presence of both chlorine atoms and the dimethylamide group, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

5,6-dichloro-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)6-4-3-5(9)7(10)11-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJYQNPBRLWOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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